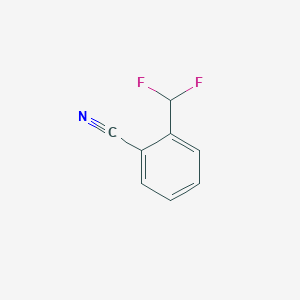

2-(Difluoromethyl)Benzonitrile

Übersicht

Beschreibung

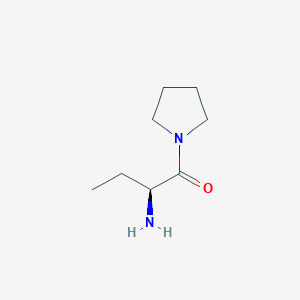

2-(Difluoromethyl)Benzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research. For instance, a study describes the synthesis of a similar compound, SARM 2f, using a multi-step approach . Another patent discloses a synthesis method of 4-amino-2-trifluoromethyl benzonitrile .Molecular Structure Analysis

The InChI code for this compound is1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . The Canonical SMILES structure is C1=CC=C(C(=C1)C#N)C(F)F . Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.13 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 153.03900549 g/mol . The topological polar surface area is 23.8 Ų . The compound has 11 heavy atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Rhodium(III)-Catalyzed Cyanation

2-(Alkylamino)benzonitriles are synthesized via rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines, using N-cyano-N-phenyl-p-methylbenzenesulfonamide as the CN source. This method tolerates various substituents on the aryl ring and amino group, yielding products in moderate to good yields (Dong et al., 2015).

Palladium-Catalyzed Cyanation

Benzonitriles are accessible via palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as a cyanide source. This method works on both activated and deactivated aryl and heteroaryl bromides, and activated chlorides, providing benzonitriles in good to excellent yield. This cyanating agent is non-toxic and cost-effective, making it suitable for industrial applications (Schareina et al., 2004).

Industrial and Environmental Applications

Electrolyte Additive in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile is used as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode of high voltage lithium ion batteries. It improves cyclic stability and maintains high capacity retention after multiple cycles, indicating its potential in enhancing the performance of lithium-ion batteries (Huang et al., 2014).

Fungal Degradation of Aromatic Nitriles

The fungus Fusarium solani can degrade benzonitrile to benzoate, which is then catabolized via catechol or alternatively via p-hydroxybenzoate and 3,4-dihydroxybenzoate. This indicates the role of certain fungi in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Microbial Degradation of Benzonitrile Herbicides

Microbial degradation studies of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil, reveal common features in degradation rates and pathways, accumulation of persistent metabolites, and diversity of involved degrader organisms. This highlights the importance of microbial processes in the environmental fate of these herbicides (Holtze et al., 2008).

Wirkmechanismus

Target of Action

It is known that difluoromethylation processes, which involve compounds like 2-(difluoromethyl)benzonitrile, have been used in the formation of bonds where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with these elements in biological systems.

Mode of Action

It is known that difluoromethylation processes can transfer cf2h to c (sp2) sites both in stoichiometric and catalytic mode . This suggests that this compound may interact with its targets by transferring a difluoromethyl group to them.

Biochemical Pathways

The compound’s involvement in difluoromethylation processes suggests that it may play a role in the formation of x–cf2h bonds, where x is c (sp), c (sp2), c (sp3), o, n or s . This could potentially affect a variety of biochemical pathways, depending on the specific targets of the compound in a given biological system.

Result of Action

Given the compound’s potential role in difluoromethylation processes, it may contribute to the formation of x–cf2h bonds, which could have various effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

2-(Difluoromethyl)Benzonitrile plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound is involved in the functionalization of fluorine-containing heterocycles, which are core components of many biologically active molecules These interactions often involve radical processes, where this compound acts as a source of difluoromethyl radicals that can modify the structure and function of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with target biomolecules, leading to the modification of their structure and function . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, allowing for sustained interactions with biomolecules . Over extended periods, degradation products may form, potentially altering its biochemical activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage thresholds and potential adverse effects is crucial for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for difluoromethylation . These enzymes facilitate the incorporation of difluoromethyl groups into target molecules, impacting metabolic flux and the levels of specific metabolites . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical interactions . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPLYDPKXQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726304 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799814-30-5 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)

![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)